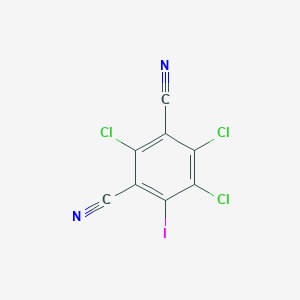
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8HCl3IN2 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one iodine atom, and two cyano groups attached to the benzene ring
Métodos De Preparación
The synthesis of 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile typically involves the halogenation of benzene derivatives followed by the introduction of cyano groups. One common method involves the iodination of 2,4,5-trichlorobenzene-1,3-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed coupling reactions are often employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .
Aplicaciones Científicas De Investigación
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and cyano groups enable it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile can be compared with similar compounds such as:
2,4,5,6-Tetrachloro-1,3-benzenedicarbonitrile: This compound has four chlorine atoms instead of three chlorine and one iodine atom.
2,4,5-Trichloro-1,3-benzenedicarbonitrile:
2,4,6-Trichloro-1,3-benzenedicarbonitrile: This compound has a different substitution pattern, leading to variations in its reactivity and uses.
Propiedades
Número CAS |
677751-53-0 |
|---|---|
Fórmula molecular |
C8Cl3IN2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)7(11)8(12)4(5)2-14 |
Clave InChI |
OVYQAZOBAQNBQH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)I)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
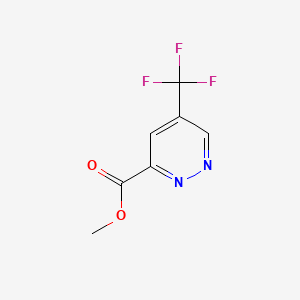
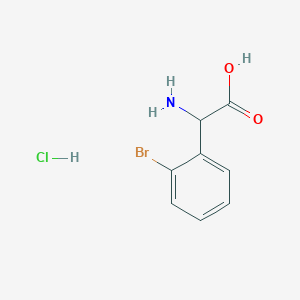
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)

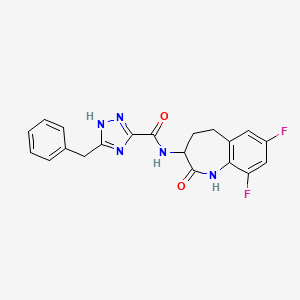
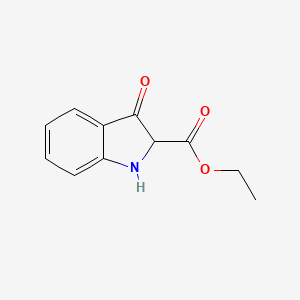
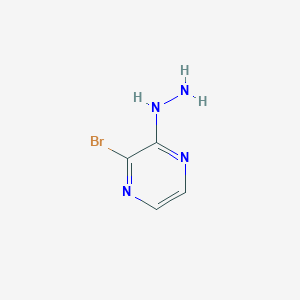
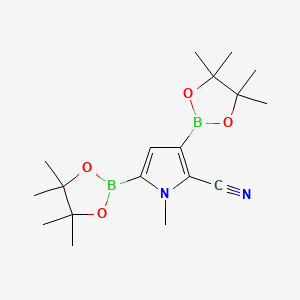
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)

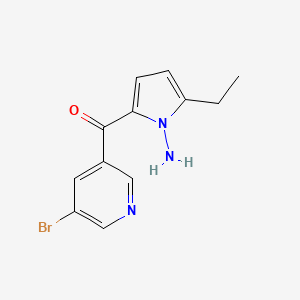
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
